N-(2-Aminoethyl)-2-(1H-imidazole-2-carbonyl)benzamide
Description
Properties
CAS No. |
62366-82-9 |
|---|---|
Molecular Formula |
C13H14N4O2 |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2-(1H-imidazole-2-carbonyl)benzamide |
InChI |
InChI=1S/C13H14N4O2/c14-5-6-17-13(19)10-4-2-1-3-9(10)11(18)12-15-7-8-16-12/h1-4,7-8H,5-6,14H2,(H,15,16)(H,17,19) |
InChI Key |
UBYZSMLNRLCIHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=NC=CN2)C(=O)NCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-2-(1H-imidazole-2-carbonyl)benzamide typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Attachment of the Benzamide Group: The imidazole ring is then reacted with 2-aminobenzoyl chloride under basic conditions to form the benzamide linkage.
Introduction of the Aminoethyl Group: Finally, the compound is treated with ethylenediamine to introduce the aminoethyl group.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This might include the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-2-(1H-imidazole-2-carbonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1.1. Antitrypanosomal Properties
Research indicates that derivatives of N-(2-Aminoethyl)-2-(1H-imidazole-2-carbonyl)benzamide exhibit potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). A study identified a series of analogues, with one compound demonstrating an in vitro effective concentration (EC50) of 0.001 μM, which is significantly potent compared to existing treatments .
- Case Study : Compound 73 from this series was orally bioavailable and cured 2 out of 3 mice infected with Trypanosoma brucei when administered at 50 mg/kg for four consecutive days. This highlights the compound's therapeutic potential and its favorable pharmacokinetic profile .
2.1. Modulation of KSP Activity
This compound derivatives have been explored for their ability to modulate kinesin spindle protein (KSP) activity, making them candidates for cancer therapy. Compounds that inhibit KSP can disrupt mitotic processes in cancer cells, leading to cell death .
- Research Findings : Various substituted imidazole compounds have shown efficacy in preclinical models, suggesting that this compound class could be developed into effective anticancer agents .
3.1. Microwave-Assisted Synthesis
The synthesis of this compound can be achieved through microwave-assisted methods, which provide a clean and efficient route. This method involves the reaction of starting materials under controlled conditions that minimize environmental impact and maximize yield .
| Synthesis Method | Advantages | Disadvantages |
|---|---|---|
| Microwave-Assisted | Fast, environmentally friendly | Requires specialized equipment |
| Conventional Synthesis | Widely understood | Longer reaction times |
Broader Implications in Drug Development
The properties of this compound extend beyond its immediate applications in antiparasitic and anticancer therapies. Its structural characteristics allow for modifications that can lead to new derivatives with tailored pharmacological profiles.
4.1. Structure-Activity Relationship Studies
Ongoing research focuses on understanding how structural modifications influence biological activity, which is critical for optimizing drug candidates . The ability to synthesize a variety of analogues facilitates this exploration.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-2-(1H-imidazole-2-carbonyl)benzamide would depend on its specific biological target. Generally, compounds with imidazole rings can act as enzyme inhibitors by binding to the active site of enzymes, thereby blocking substrate access. The benzamide group can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Selected Benzamide Derivatives
Key Observations :
Key Observations :
- Antiparasitic benzamides () achieve sub-micromolar potency against Trypanosoma brucei, likely due to halogen substituents enhancing lipophilicity and target affinity.
Key Observations :
- The target compound’s synthesis would likely require imidazole-2-carbonyl chloride as a key intermediate, analogous to methods in for imidazole-containing benzamides.
- High yields (e.g., 98% for Compound 12 in ) are achieved with electron-withdrawing substituents (e.g., Cl), which stabilize intermediates during coupling reactions.
Physicochemical and Pharmacokinetic Considerations
- Solubility: The aminoethyl side chain in the target compound may improve aqueous solubility compared to purely aromatic analogs (e.g., ’s chloro-benzamide).
- LogP : Halogenated derivatives () exhibit higher logP values (~3–4) due to chloro/fluoro groups, whereas the target compound’s imidazole may reduce lipophilicity.
Biological Activity
N-(2-Aminoethyl)-2-(1H-imidazole-2-carbonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and parasitology. This article reviews the biological activity of this compound, synthesizing data from various studies, including in vitro assays and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its role in biological systems, particularly in enzyme catalysis and as a building block for various pharmaceuticals. The presence of the aminoethyl side chain enhances its solubility and biological interaction potential.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines:
| Cell Line | GI50 (μM) |
|---|---|
| A-498 (Renal) | 14.46 |
| NCI-H23 (Lung) | 13.97 |
| MDA-MB-231 (Breast) | 11.35 |
| MCF-7 (Breast) | 11.58 |
| A-549 (Lung) | 15.77 |
These values indicate the concentration required to inhibit cell growth by 50%. The compound exhibited a binding energy of −8.6 kcal/mol when interacting with specific residues in target proteins, suggesting a strong affinity that may contribute to its anticancer effects .
The mechanism by which this compound exerts its anticancer effects is likely multifaceted. Preliminary data suggest that it may inhibit key enzymes involved in cancer cell proliferation and survival, similar to other known anticancer agents like doxorubicin, which serves as a control in many studies .
Antiparasitic Activity
In addition to its anticancer properties, this compound has shown promise against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). In vitro studies demonstrated that derivatives of this compound were highly potent, with one derivative achieving an EC50 value as low as 0.001 μM. This indicates exceptional efficacy against the parasite while maintaining selectivity over mammalian cells .
Case Studies and Experimental Findings
A notable study involved the synthesis and evaluation of multiple analogs derived from this compound. These analogs were tested for their biological activity against both cancer cell lines and Trypanosoma brucei. The findings underscored the importance of structural modifications in enhancing biological potency and selectivity.
Example Case Study:
One specific analog was tested at an oral dose of 50 mg/kg for four consecutive days in mice infected with Trypanosoma brucei. Remarkably, this treatment cured 2 out of 3 mice, showcasing not only the compound's potential as an antiparasitic agent but also its favorable pharmacokinetic profile, including good plasma and brain exposure .
Q & A
Q. How should researchers resolve contradictions in biological data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies often arise from poor bioavailability or metabolic instability. Address this by: (i) Testing plasma stability (e.g., incubation with liver microsomes) to identify metabolic hotspots . (ii) Modifying the aminoethyl group with PEGylation or prodrug strategies to enhance half-life . (iii) Using pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate in vitro IC with in vivo efficacy .
Q. What analytical techniques are suitable for studying degradation pathways under physiological conditions?
- Methodological Answer : Use LC-MS/MS to identify degradation products in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4). Accelerated stability studies (40°C/75% RH for 6 months) reveal hydrolysis-prone sites, particularly the imidazole-carbonyl bond . For quantification, develop a validated HPLC method with a C18 column (gradient: 0.1% TFA in HO/ACN) and UV detection at 254 nm .
Experimental Design Considerations
Q. How can researchers design assays to evaluate the compound’s selectivity against off-target proteins?
- Methodological Answer : Use kinome-wide profiling (e.g., KinomeScan) to assess selectivity across 468 kinases. For non-kinase targets, perform thermal shift assays (TSA) with recombinant proteins to identify off-target binding . Counter-screening against CYP450 isoforms (3A4, 2D6) is critical to avoid drug-drug interactions .
Q. What strategies mitigate cytotoxicity in normal cell lines while retaining anticancer activity?
- Methodological Answer : Conduct MTT assays on both cancerous (HeLa, MCF-7) and normal (HEK293) cell lines. Structure modifications, such as replacing the 4-chlorophenyl group with a 4-methoxyphenyl moiety, reduce cytotoxicity by lowering electrophilicity . Alternatively, encapsulate the compound in liposomes to enhance tumor targeting via EPR effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
